molecular formula C10H16N2 B037708 (S)-2-Amino-5-(3-pyridyl)pentane CAS No. 111954-73-5

(S)-2-Amino-5-(3-pyridyl)pentane

Cat. No. B037708
M. Wt: 164.25 g/mol
InChI Key: FVWVJTJAALVOQO-VIFPVBQESA-N
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Description

“(S)-2-Amino-5-(3-pyridyl)pentane” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains an amino group and a pentane chain.


Synthesis Analysis

While specific synthesis methods for “(S)-2-Amino-5-(3-pyridyl)pentane” are not available, pyridine derivatives can be synthesized through various methods such as Suzuki–Miyaura coupling .


Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura coupling, a type of cross-coupling reaction, used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Amino-5-(3-pyridyl)pentane” would depend on its specific structure. Pyridine is a basic heterocyclic organic compound. It is colorless, but with a distinct, unpleasant fish-like smell .

Safety And Hazards

The safety and hazards of “(S)-2-Amino-5-(3-pyridyl)pentane” would depend on its specific properties. As a general rule, proper handling and safety measures should be taken when working with chemical substances .

properties

IUPAC Name

(2S)-5-pyridin-3-ylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9(11)4-2-5-10-6-3-7-12-8-10/h3,6-9H,2,4-5,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWVJTJAALVOQO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCC1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287340
Record name 3-Pyridinebutanamine, α-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-5-(3-pyridyl)pentane

CAS RN

111954-73-5
Record name 3-Pyridinebutanamine, α-methyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111954-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinebutanamine, α-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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